molecular formula C17H21NO2 B12843066 1-Benzhydryloxy-3-methylamino-propan-2-ol

1-Benzhydryloxy-3-methylamino-propan-2-ol

Cat. No.: B12843066
M. Wt: 271.35 g/mol
InChI Key: PFZAHEIPCJLKQW-UHFFFAOYSA-N
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Description

1-Benzhydryloxy-3-methylamino-propan-2-ol is an organic compound with the molecular formula C18H23NO2 It is a derivative of propanol and contains both benzhydryloxy and methylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzhydryloxy-3-methylamino-propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrol with epichlorohydrin to form 1-benzyloxy-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryloxy-3-methylamino-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryloxy ketones, while reduction can produce benzhydryloxy alcohols.

Scientific Research Applications

1-Benzhydryloxy-3-methylamino-propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzhydryloxy-3-methylamino-propan-2-ol involves its interaction with specific molecular targets. The benzhydryloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylamino group can form ionic bonds with negatively charged sites. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylamino-1-propanol: A simpler analog with similar functional groups but lacking the benzhydryloxy moiety.

    1-Benzyloxy-3-methylamino-propan-2-ol: A closely related compound with a benzyloxy group instead of benzhydryloxy.

Uniqueness

1-Benzhydryloxy-3-methylamino-propan-2-ol is unique due to the presence of both benzhydryloxy and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-benzhydryloxy-3-(methylamino)propan-2-ol

InChI

InChI=1S/C17H21NO2/c1-18-12-16(19)13-20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3

InChI Key

PFZAHEIPCJLKQW-UHFFFAOYSA-N

Canonical SMILES

CNCC(COC(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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